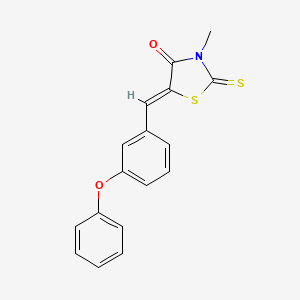![molecular formula C17H12N2O4S2 B11675058 (5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11675058.png)
(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(4-メトキシ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオンファミリーに属する複雑な有機化合物です。この化合物は、チアゾリジンオン環、フェニル基、およびメトキシ-ニトロフェニル基を含む独自の構造が特徴です。それはその潜在的な生物学的および化学的特性のために、科学研究のさまざまな分野で関心を集めています。
準備方法
合成経路と反応条件
(5E)-5-[(4-メトキシ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成は、通常、塩基性条件下で4-メトキシ-3-ニトロベンズアルデヒドと3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンを縮合させることを伴います。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、混合物はエタノールまたはメタノールなどの適切な溶媒中で還流されます。
工業生産方法
この化合物の特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することを含むでしょう。これには、高い収率と純度を確保するための反応条件の最適化、および再結晶またはクロマトグラフィーなどの精製技術の実装が含まれます。
化学反応の分析
反応の種類
(5E)-5-[(4-メトキシ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に関与し、ニトロ基を他の置換基に置き換えることができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下のアミンまたはチオールなどの求核剤。
形成される主要な生成物
酸化: 対応するニトロまたはニトロソ誘導体の形成。
還元: アミン誘導体の形成。
置換: 置換チアゾリジンオン誘導体の形成。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な抗菌および抗真菌特性について調査されています。
医学: 抗炎症剤および抗癌剤としてのその可能性について調査されています。
産業: 新素材や化学プロセスの開発における潜在的な用途。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
(5E)-5-[(4-メトキシ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、それらの活性を阻害し、さまざまな生物学的効果をもたらします。たとえば、その抗菌活性は、細菌の細胞壁合成の阻害または膜の完全性の破壊による可能性があります。
類似の化合物との比較
類似の化合物
独自性
(5E)-5-[(4-メトキシ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンは、その特定の官能基の組み合わせにより独特であり、これにより独特の化学的および生物学的特性が与えられます。特に、そのメトキシ-ニトロフェニル基は、有機合成における汎用性の高い中間体としての可能性と、その生物学的活性に貢献しています。
類似化合物との比較
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-nitrophenyl group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activity.
特性
分子式 |
C17H12N2O4S2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2O4S2/c1-23-14-8-7-11(9-13(14)19(21)22)10-15-16(20)18(17(24)25-15)12-5-3-2-4-6-12/h2-10H,1H3/b15-10+ |
InChIキー |
AEVVWNCWFDTCDR-XNTDXEJSSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11674976.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11674989.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11674994.png)
![(5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11674998.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11675002.png)

![(Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(pyridin-4-YL)methanimine](/img/structure/B11675007.png)
![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11675010.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675016.png)
![Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate](/img/structure/B11675018.png)

![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11675030.png)
![(2Z)-2-({[(4-methylphenyl)carbonyl]oxy}imino)-1-benzothiophen-3(2H)-one](/img/structure/B11675036.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675044.png)
